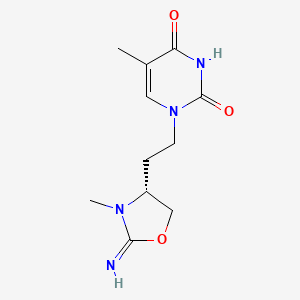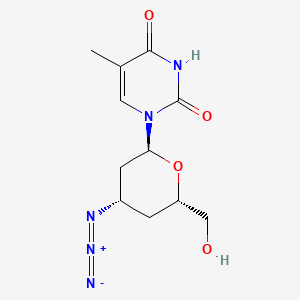
Thymidine, 3'-deoxy-3'-(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-(methylsulfonyl)- involves several stepsThe reaction typically involves the use of reagents such as methylsulfonyl chloride and a base like triethylamine . The protected intermediate is then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for thymidine, 3’-deoxy-3’-(methylsulfonyl)- are not well-documented in the literature. the general principles of nucleoside analog synthesis, including large-scale protection and deprotection steps, as well as purification techniques like crystallization and chromatography, are likely employed.
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction produces methylthio derivatives .
科学研究应用
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- has several scientific research applications:
Medical Imaging: It is used as a tracer in positron emission tomography (PET) to evaluate cell proliferation in tumors.
Cancer Research: The compound is studied for its potential to monitor tumor response to antiproliferative therapies.
Biological Studies: It serves as a tool to investigate DNA synthesis and repair mechanisms.
作用机制
The mechanism of action of thymidine, 3’-deoxy-3’-(methylsulfonyl)- involves its incorporation into DNA during replication. The methylsulfonyl group can interfere with normal DNA synthesis, leading to the inhibition of cell proliferation. This makes it useful as a marker for imaging proliferating cells in tumors .
相似化合物的比较
Similar Compounds
3’-Deoxy-3’-(fluoromethyl)-thymidine: Another nucleoside analog used in PET imaging.
3’-Deoxy-3’-(methylthio)-thymidine: A reduced form of the compound with different chemical properties.
Uniqueness
Thymidine, 3’-deoxy-3’-(methylsulfonyl)- is unique due to its specific chemical modification, which allows it to be used as a tracer for imaging cell proliferation. Its methylsulfonyl group provides distinct reactivity compared to other nucleoside analogs, making it valuable in both research and clinical applications .
属性
CAS 编号 |
127682-53-5 |
|---|---|
分子式 |
C11H16N2O6S |
分子量 |
304.32 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfonyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6S/c1-6-4-13(11(16)12-10(6)15)9-3-8(20(2,17)18)7(5-14)19-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1 |
InChI 键 |
DIDUXONFNVPUPK-HRDYMLBCSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)S(=O)(=O)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)

